

Application Note: ^1H NMR Spectrum Analysis of o-Phenetidine

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Compound of Interest

Compound Name: ***o*-Phenetidine**

Cat. No.: **B1212927**

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Introduction

***o*-Phenetidine** (2-ethoxyaniline) is an aromatic organic compound with applications in the synthesis of dyes, pharmaceuticals, and other chemical intermediates. Its chemical structure consists of a benzene ring substituted with an ethoxy group (-OCH₂CH₃) and an amino group (-NH₂) at adjacent (ortho) positions. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (^1H) NMR, is a powerful analytical technique for the structural elucidation and purity assessment of such molecules. This application note provides a detailed analysis and interpretation of the ^1H NMR spectrum of ***o*-phenetidine**, along with a standard protocol for sample preparation and data acquisition.

Predicted ^1H NMR Spectral Features

The structure of ***o*-phenetidine** dictates a specific set of signals in its ^1H NMR spectrum. The aromatic region is complex due to the ortho-disubstitution pattern, where the electron-donating effects of both the amino and ethoxy groups influence the chemical shifts of the aromatic protons. The ethoxy group will present as a characteristic ethyl pattern (a quartet and a triplet). The amine protons may appear as a broad singlet.

Experimental Protocol: ^1H NMR Spectroscopy of ***o*-Phenetidine**

This protocol outlines the standard procedure for preparing a sample of ***o*-phenetidine** and acquiring its ^1H NMR spectrum.

Materials:

- **o-Phenetidine** sample (5-25 mg)[1][2]
- Deuterated chloroform (CDCl3) or other suitable deuterated solvent (0.6-0.7 mL)[1]
- 5 mm NMR tubes[3]
- Pasteur pipette and bulb
- Small vial
- Tetramethylsilane (TMS) as an internal standard (optional)

Procedure:

- Sample Preparation:
 - Accurately weigh approximately 5-25 mg of **o-phenetidine** into a clean, dry vial.[1][2]
 - Add approximately 0.6-0.7 mL of deuterated solvent (e.g., CDCl3) to the vial.[1] If an internal standard is required, use a solvent containing TMS.
 - Gently swirl or vortex the vial to ensure the sample is completely dissolved.
 - If any solid particles are present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to prevent distortion of the magnetic field homogeneity.[2]
 - The final volume in the NMR tube should be approximately 4-5 cm in height.[2]
- NMR Data Acquisition:
 - Carefully insert the NMR tube into the spinner turbine, ensuring it is positioned correctly.
 - Insert the sample into the NMR spectrometer.
 - Lock the spectrometer onto the deuterium signal of the solvent.

- Shim the magnetic field to achieve optimal homogeneity and resolution.
- Acquire the ^1H NMR spectrum using appropriate parameters (e.g., pulse angle, acquisition time, relaxation delay). Typically, a 30° pulse angle and a 1-2 second relaxation delay are sufficient for a quantitative spectrum.
- Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction.
- Calibrate the chemical shift scale by setting the TMS signal to 0 ppm or the residual solvent peak to its known chemical shift.
- Integrate all signals to determine the relative number of protons for each resonance.

Data Presentation and Interpretation

The ^1H NMR spectrum of **o-phenetidine** in CDCl_3 exhibits distinct signals corresponding to the aromatic protons, the ethoxy group protons, and the amine protons. The following table summarizes the expected chemical shifts (δ), multiplicities, and coupling constants (J).

Assignment	Protons	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J , Hz)	Integration
Aromatic	Ar-H	6.55 - 6.89[4]	Multiplet	N/A	4H
Ethoxy (CH ₂)	-OCH ₂ CH ₃	4.02[4]	Quartet	~7.0	2H
Amine	-NH ₂	3.70[4]	Broad Singlet	N/A	2H
Ethoxy (CH ₃)	-OCH ₂ CH ₃	1.41[4]	Triplet	~7.0	3H

Interpretation of the Spectrum:

- Aromatic Region (6.55 - 6.89 ppm): The four protons on the benzene ring appear as a complex multiplet in this region.[4] Due to the ortho-substitution, all four aromatic protons are chemically non-equivalent, leading to overlapping signals. The electron-donating nature of

the ethoxy and amino groups shifts these protons upfield compared to unsubstituted benzene (7.3 ppm).[5][6]

- Ethoxy Group (-OCH₂CH₃):

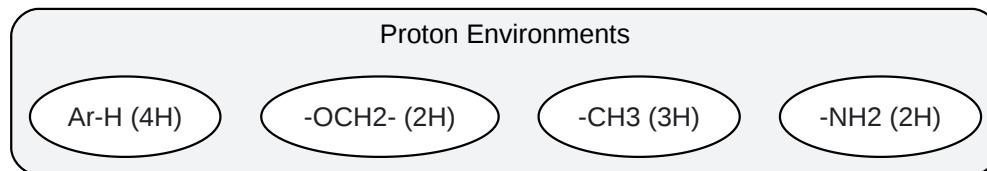
- The methylene protons (-OCH₂-) appear as a quartet around 4.02 ppm.[4] The splitting into a quartet is due to the coupling with the adjacent methyl protons (n+1 rule, 3+1=4).
- The methyl protons (-CH₃) resonate as a triplet at approximately 1.41 ppm.[4] This triplet arises from coupling with the neighboring methylene protons (n+1 rule, 2+1=3). The coupling constant for both the quartet and the triplet is approximately 7.0 Hz, which is characteristic of free rotation in an ethyl group.

- Amine Group (-NH₂): The two amine protons typically appear as a broad singlet around 3.70 ppm.[4] The signal is often broad due to quadrupole broadening from the nitrogen atom and potential chemical exchange with trace amounts of water. The chemical shift of this peak can vary depending on the solvent, concentration, and temperature.

Visualization of Spectral Relationships

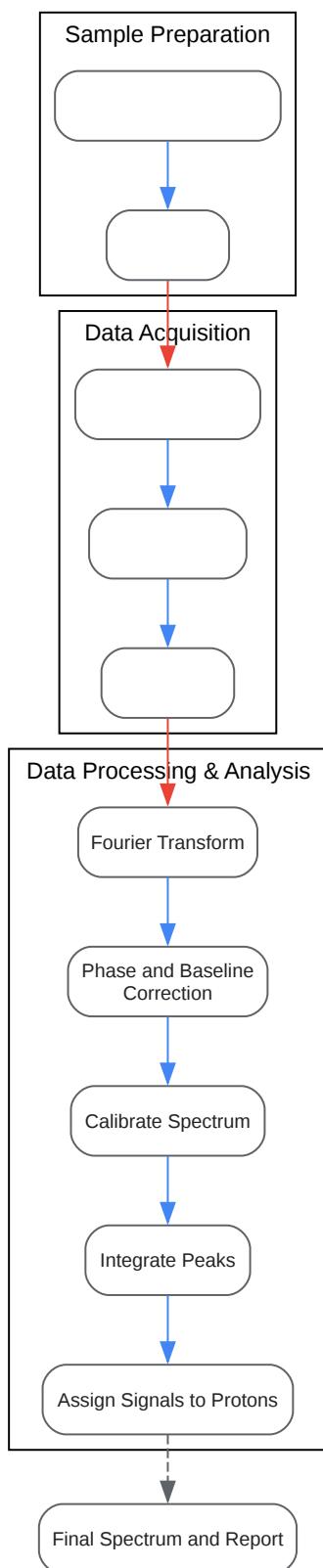
The following diagrams illustrate the structure of **o-phenetidine** and the logical workflow for its ¹H NMR spectral analysis.

o-Phenetidine Structure and Proton Assignments



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Caption: Molecular structure of **o-phenetidine** with key proton environments highlighted.



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Caption: Experimental workflow for ^1H NMR analysis of **o-phenetidine**.

Conclusion

The ^1H NMR spectrum of **o-phenetidine** is consistent with its molecular structure, providing distinct and interpretable signals for the aromatic, ethoxy, and amine protons. By following the detailed experimental protocol and utilizing the provided data for interpretation, researchers can effectively use ^1H NMR for the structural verification and purity assessment of **o-phenetidine** in various scientific and industrial applications.

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